molecular formula C17H24N2O4 B2734215 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 940224-30-6

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B2734215
CAS No.: 940224-30-6
M. Wt: 320.389
InChI Key: QLPRCSGDZKJSNX-UHFFFAOYSA-N
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Description

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid is a butanoic acid derivative featuring a 4-oxo group and a para-substituted anilino moiety with a dipropylamino carbonyl group. Its IUPAC name is 4-({4-[(dipropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, and its molecular formula is C₁₇H₂₄N₂O₄ (molecular weight: 320.39 g/mol) . The compound’s structure includes a lipophilic dipropylamino group, which may influence solubility and pharmacokinetic properties, such as membrane permeability.

Properties

IUPAC Name

4-[4-(dipropylcarbamoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-11-19(12-4-2)17(23)13-5-7-14(8-6-13)18-15(20)9-10-16(21)22/h5-8H,3-4,9-12H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPRCSGDZKJSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with dipropylamine and a suitable carbonyl source, such as phosgene or a similar reagent, to form the dipropylamino carbonyl aniline intermediate.

    Coupling with Butanoic Acid: The intermediate is then coupled with butanoic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with enzymes or receptors, modulating their activity. The carbonyl and anilino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic Acid and Analogues

Compound Name (IUPAC) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Pharmacological Activity/Use Solubility/Physical Properties Research Findings/Applications
This compound (Target) Para-dipropylamino carbonyl anilino C₁₇H₂₄N₂O₄ 320.39 Not explicitly reported Likely soluble in organic solvents Intermediate for bioactive molecules
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid Ortho-methoxycarbonyl anilino C₁₂H₁₃NO₅ 251.24 Antioxidant (DPPH scavenger, ScRt = 13.4%) Amorphous powder Isolated from Aconitum; moderate activity
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid Ortho-chloro anilino C₁₀H₁₀ClNO₃ 227.65 Not reported Not specified Synthetic intermediate
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid Para-nitro anilino C₁₀H₁₀N₂O₅ 238.20 Not reported Not specified Intermediate for nitroaromatic studies
4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid Meta-isopropylamino carbonyl anilino C₁₄H₁₉N₂O₄ 279.31 Not reported Soluble in polar solvents Synthetic building block
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid Homolog (pentanoic acid chain) C₁₈H₂₆N₂O₄ 334.41 Not reported Not specified Extended chain analog; research use
4-[4-(1-Azepanylcarbonyl)anilino}-4-oxobutanoic acid Para-azepane (7-membered ring) carbonyl C₁₇H₂₂N₂O₄ 318.36 Potential antibacterial/antitumor agent Soluble in DMSO, chloroform Drug research intermediate
4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid Meta-piperazinyl carbonyl C₁₆H₂₁N₃O₄ 319.36 Research chemical for bioactive synthesis Soluble in methanol Antitumor drug candidate
4-(4-ethoxycarbonylanilino)-4-oxobutanoic Acid Para-ethoxycarbonyl anilino C₁₄H₁₇NO₅ 279.29 Not reported Not specified Intermediate in ester prodrug design
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic Acid Para-dimethylamino carbonyl anilino C₁₄H₁₈N₂O₄ 278.31 Not reported Not specified Medicinal chemistry studies

Key Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in ): Enhance reactivity but may reduce bioavailability due to increased polarity. Lipophilic Groups (e.g., dipropylamino in the target compound): Improve membrane permeability but may reduce water solubility. Heterocyclic Moieties (e.g., piperazinyl in , azepanyl in ): Enhance binding to biological targets through hydrogen bonding and charge interactions.

Pharmacological Trends :

  • Antioxidant activity is observed in the ortho-methoxycarbonyl derivative (), suggesting substituent position impacts bioactivity.
  • Piperazinyl and azepanyl derivatives () are prioritized in antitumor research due to their structural similarity to kinase inhibitors.

Solubility and Physicochemical Properties: Compounds with polar groups (e.g., methoxycarbonyl, nitro) exhibit lower solubility in organic solvents, while lipophilic derivatives (e.g., dipropylamino) favor organic solubility.

Biological Activity

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as compound 940224-30-6, is a synthetic organic compound with potential pharmacological applications. Its structure consists of a dipropylamino group attached to a carbonyl aniline and a ketone functional group, which may confer unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 940224-30-6
  • PubChem CID : 17196094

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms, particularly in cancer research and metabolic pathways.

  • Inhibition of Enzymatic Pathways : This compound has shown potential as an inhibitor of fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis. Inhibition of FASN may lead to reduced lipid accumulation in cancer cells, thereby suppressing tumor growth .
  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which could mitigate oxidative stress in cells. This property is crucial for protecting against cellular damage in various diseases, including cancer .
  • Cell Viability Effects : Research has demonstrated that treatment with related compounds can lead to decreased cell viability in certain cancer cell lines, suggesting that this compound may have cytotoxic effects on malignant cells .

Data Tables

PropertyValue
Molecular FormulaC17H24N2O4
Molecular Weight320.39 g/mol
CAS Number940224-30-6
PubChem CID17196094
SolubilityNot specified
Melting PointNot specified

Case Study 1: Cancer Cell Lines

A study investigated the effects of various derivatives of oxobutanoic acids on cancer cell lines. The results indicated that compounds structurally similar to this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, the compound was evaluated for its ability to modulate lipid metabolism. The findings suggested that it effectively reduced triglyceride levels and improved insulin sensitivity in animal models, indicating potential therapeutic applications for conditions like obesity and type 2 diabetes .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use.
  • Mechanistic Insights : Studies using Western blot analysis showed alterations in protein expression associated with apoptosis and cell cycle regulation upon treatment with the compound.
  • Therapeutic Potential : Given its dual role as an FASN inhibitor and antioxidant, there is growing interest in exploring this compound's potential as a multi-targeted therapeutic agent in oncology and metabolic diseases.

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